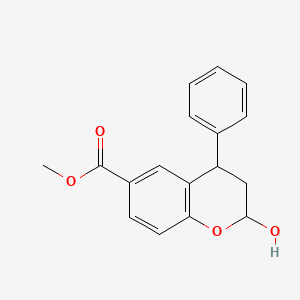
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Overview
Description
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate, also known as Hesperetin methyl chalcone, is a flavonoid compound that is widely used in scientific research. It is a derivative of hesperetin, which is found in citrus fruits and has been shown to have various health benefits. Hesperetin methyl chalcone is known for its antioxidant, anti-inflammatory, and anti-cancer properties.
Mechanism Of Action
The mechanism of action of Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone also has been shown to inhibit the activity of certain pro-inflammatory cytokines, which can reduce inflammation in the body. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone has been shown to have various biochemical and physiological effects in the body. It can help reduce oxidative stress and inflammation, which can improve overall health and reduce the risk of chronic diseases. It has also been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells. In addition, Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone has been shown to have neuroprotective effects, which can help protect the brain from damage and reduce the risk of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also readily available from commercial sources, which can save time and resources. However, there are some limitations to using Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, it has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone. One area of interest is the development of more effective delivery systems to improve its bioavailability. Another area of interest is the investigation of its potential use in combination with other compounds for the treatment of various diseases. In addition, there is a need for more research to understand the mechanism of action of Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone and its effects on different pathways in the body. Overall, Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone has shown great promise as a therapeutic compound, and further research is needed to fully understand its potential for improving human health.
Synthesis Methods
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone can be synthesized through the reaction between hesperetin and methyl 3-oxobutanoate in the presence of a basic catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone for scientific research purposes.
Scientific Research Applications
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone has been widely used in scientific research due to its various health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone also has anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis. In addition, Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl chalcone has been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells.
properties
IUPAC Name |
methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13,16,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXSRDDEDGPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662022 | |
| Record name | Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
CAS RN |
380636-44-2 | |
| Record name | Methyl 3,4-dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380636-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



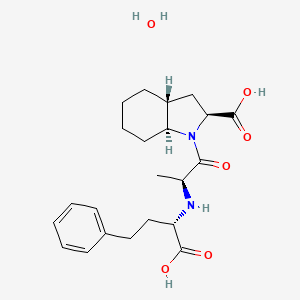
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
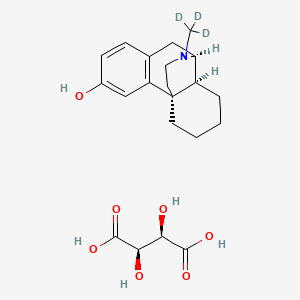
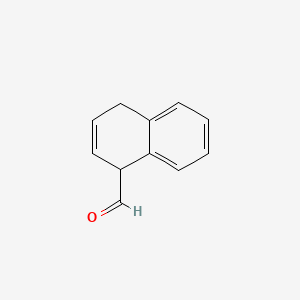
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
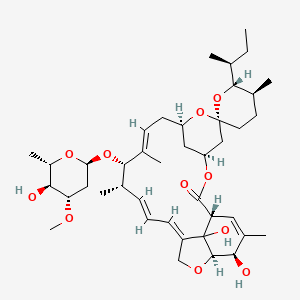
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
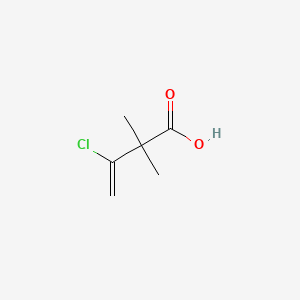
![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)
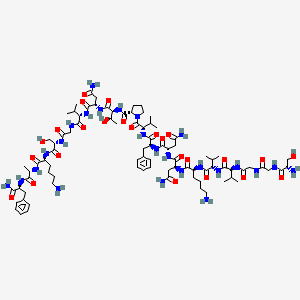
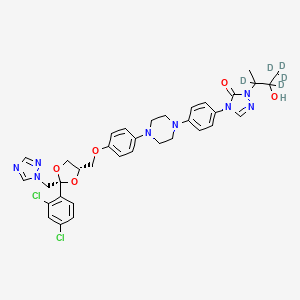
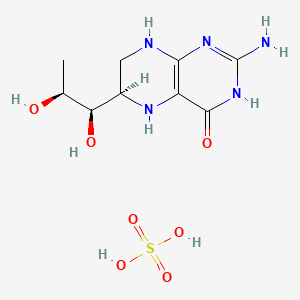
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
